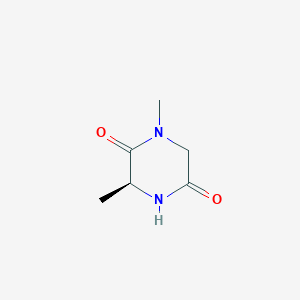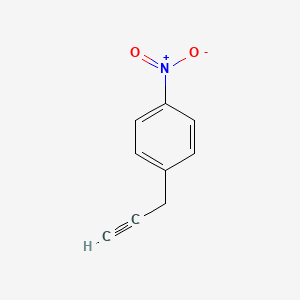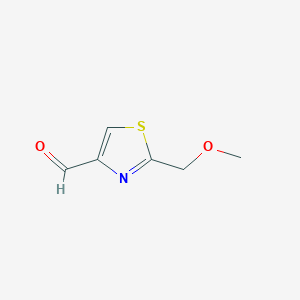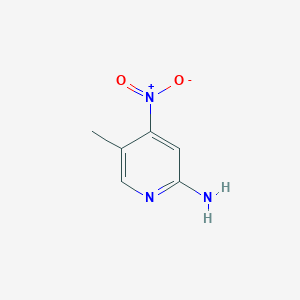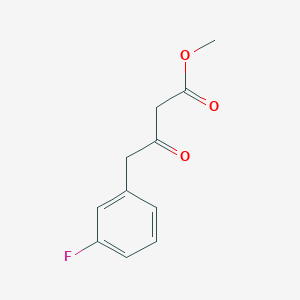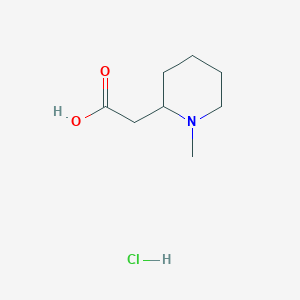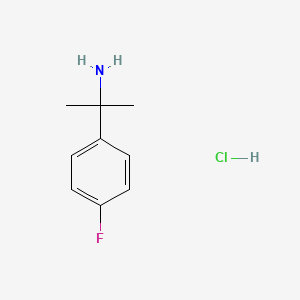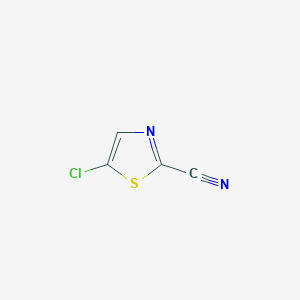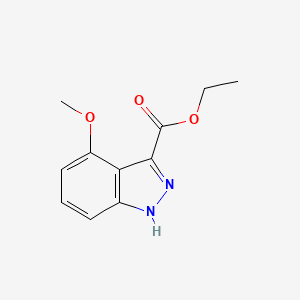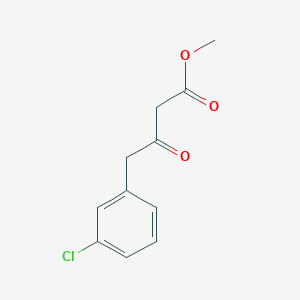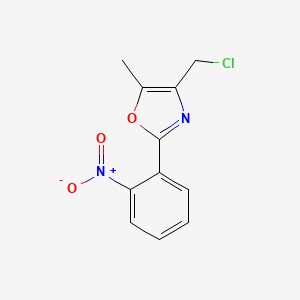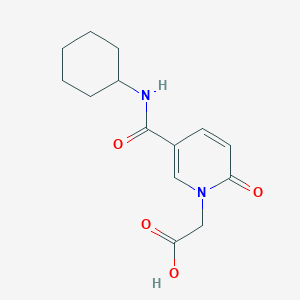
(5-Cyclohexylcarbamoyl-2-oxo-2H-pyridin-1-YL)-acetic acid
Übersicht
Beschreibung
(5-Cyclohexylcarbamoyl-2-oxo-2H-pyridin-1-YL)-acetic acid, also known as CHCA, is a compound with a wide range of scientific applications. It is a colorless solid that is soluble in water, ethanol, and other organic solvents. CHCA has been studied extensively for its biochemical and physiological effects, as well as its potential for use in laboratory experiments. In
Wissenschaftliche Forschungsanwendungen
(5-Cyclohexylcarbamoyl-2-oxo-2H-pyridin-1-YL)-acetic acid has been studied extensively for its biochemical and physiological effects. It has been used in a variety of scientific research applications, including enzyme inhibition and protein binding studies. (5-Cyclohexylcarbamoyl-2-oxo-2H-pyridin-1-YL)-acetic acid has also been used to study the metabolism of drugs, as well as the effects of drugs on the body. Additionally, (5-Cyclohexylcarbamoyl-2-oxo-2H-pyridin-1-YL)-acetic acid has been used to study the effects of environmental pollutants on the human body.
Wirkmechanismus
(5-Cyclohexylcarbamoyl-2-oxo-2H-pyridin-1-YL)-acetic acid is a reversible inhibitor of enzymes, meaning that it binds to the active site of the enzyme and prevents it from performing its normal function. This inhibition can be reversible, meaning that the enzyme can recover its normal function once the inhibitor is removed, or it can be irreversible, meaning that the enzyme is permanently inactivated. Additionally, (5-Cyclohexylcarbamoyl-2-oxo-2H-pyridin-1-YL)-acetic acid can bind to proteins and affect their function.
Biochemical and Physiological Effects
(5-Cyclohexylcarbamoyl-2-oxo-2H-pyridin-1-YL)-acetic acid has been studied for its biochemical and physiological effects, including its effects on enzymes, proteins, and other molecules. It has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. Additionally, it has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine. (5-Cyclohexylcarbamoyl-2-oxo-2H-pyridin-1-YL)-acetic acid has also been shown to bind to proteins such as albumin, and to affect their function.
Vorteile Und Einschränkungen Für Laborexperimente
(5-Cyclohexylcarbamoyl-2-oxo-2H-pyridin-1-YL)-acetic acid has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is readily available. Additionally, it is soluble in a variety of solvents and can be easily isolated and purified. However, there are some limitations to its use. It is a reversible inhibitor, so it is not suitable for irreversible inhibition experiments. Additionally, it is not very stable and can degrade over time.
Zukünftige Richtungen
There are a number of potential future directions for (5-Cyclohexylcarbamoyl-2-oxo-2H-pyridin-1-YL)-acetic acid research. It could be used to study the effects of environmental pollutants on the human body, as well as to study the metabolism of drugs and their effects on the body. Additionally, it could be used to study the effects of drugs on enzymes, proteins, and other molecules. It could also be used to study the effects of drugs on diseases such as cancer, as well as to study the effects of drugs on the immune system. Finally, it could be used to study the effects of drugs on the nervous system.
Eigenschaften
IUPAC Name |
2-[5-(cyclohexylcarbamoyl)-2-oxopyridin-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c17-12-7-6-10(8-16(12)9-13(18)19)14(20)15-11-4-2-1-3-5-11/h6-8,11H,1-5,9H2,(H,15,20)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKYFZYCCDPTONO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CN(C(=O)C=C2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Cyclohexylcarbamoyl-2-oxo-2H-pyridin-1-YL)-acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(8AS)-Hexahydro-8a-methylpyrrolo-[1,2-a]pyrazine-1,4-dione](/img/structure/B1390202.png)
